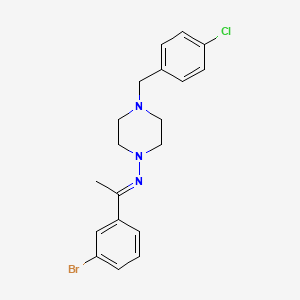![molecular formula C15H16N4O3 B11667225 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11667225.png)
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Acetohydrazide Moiety: The acetohydrazide group can be synthesized by reacting acetic anhydride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the acetohydrazide with the nitrophenyl group under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the hydrazide moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring or hydrazide moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary based on the biological system and the specific activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(2-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
The unique combination of the pyrrole ring, nitrophenyl group, and acetohydrazide moiety in “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H16N4O3 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-(1-methylpyrrol-2-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N4O3/c1-11(12-5-3-6-14(9-12)19(21)22)16-17-15(20)10-13-7-4-8-18(13)2/h3-9H,10H2,1-2H3,(H,17,20)/b16-11- |
Clave InChI |
XQONUYONOFYBQO-WJDWOHSUSA-N |
SMILES isomérico |
C/C(=N/NC(=O)CC1=CC=CN1C)/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B11667152.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11667163.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11667169.png)
![N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide](/img/structure/B11667174.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11667178.png)
![(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667194.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667195.png)

![N-benzyl-N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11667206.png)

![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667212.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667218.png)
![ethyl 2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11667219.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11667221.png)
